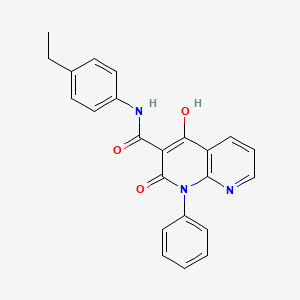

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which is a class of compounds known for their biological activities, including gastric antisecretory properties . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been described in the literature. For instance, a method for synthesizing 1-aryl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . This method could potentially be adapted for the synthesis of the compound by using the appropriate aryl isocyanate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . Although the specific structure of "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives can be inferred from the literature. For instance, Pfitzinger-type condensation has been used to synthesize bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety . The reactivity of the compound could be explored through similar condensation reactions or by investigating its behavior as a ligand in metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their structure. For example, the presence of electron-withdrawing or electron-donating groups can affect their electronic absorption properties . The compound "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" likely has unique properties due to its specific substituents, which could be studied using techniques such as high-performance liquid chromatography (HPLC) .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For instance, certain naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines , while others have been evaluated for their antimicrobial properties . These studies provide a context for the potential applications of "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" in therapeutic settings.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of related naphthyridine derivatives has been extensively studied, demonstrating various methods to achieve these complex molecules. For example, a study described the synthesis of pyridonecarboxylic acids as antibacterial agents, exploring the antibacterial activity of analogues with specific substitutions, highlighting the impact of structural variations on biological activity (Egawa et al., 1984)[https://consensus.app/papers/acids-agents-synthesis-activity-egawa/31634d5a886e571f8635ecbe8172b916/?utm_source=chatgpt]. This research underscores the significance of naphthyridine derivatives in medicinal chemistry, particularly in developing new antibacterial compounds.

Another study focused on the synthesis and antibacterial evaluation of naphthyridine-3-carboxylic acid esters, demonstrating their potential against Escherichia coli and several gram-negative bacterial infections (Santilli et al., 1975)[https://consensus.app/papers/synthesis-evaluation-santilli/b987e5a56573561390ae3185af7be7c5/?utm_source=chatgpt]. These findings indicate the compound's relevance in addressing bacterial resistance, a major concern in current medical research.

Antibacterial and Antimicrobial Applications

Research has highlighted the antibacterial and antimicrobial potential of naphthyridine derivatives. For instance, a study showcased the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and their primary in vitro screening against various bacterial and mycobacterial strains (Goněc et al., 2015)[https://consensus.app/papers/synthesis-biological-evaluation-goněc/f66a1860dc1f5230941a888c2afc3703/?utm_source=chatgpt]. Some compounds exhibited activity comparable or higher than standard drugs like ampicillin or rifampicin, underscoring the potential of naphthyridine derivatives in antimicrobial therapy.

Anti-inflammatory Activity

A novel synthesis of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides demonstrated potent anti-inflammatory activity, suggesting a broader spectrum of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Kuroda et al., 1992)[https://consensus.app/papers/synthesis-antiinflammatory-activity-kuroda/883425f2803759d180a0a37364521242/?utm_source=chatgpt]. This research provides a foundation for developing new anti-inflammatory agents with potentially fewer side effects and increased efficacy.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-2-15-10-12-16(13-11-15)25-22(28)19-20(27)18-9-6-14-24-21(18)26(23(19)29)17-7-4-3-5-8-17/h3-14,27H,2H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMBFSATPDYOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)

![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)